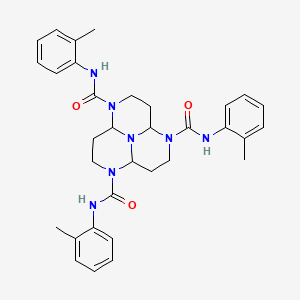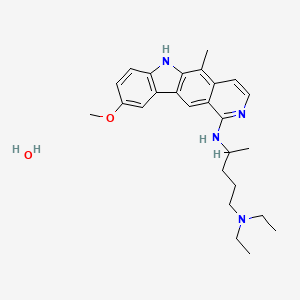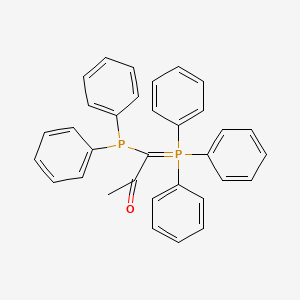
1-(Diphenylphosphanyl)-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylphosphanyl)-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is a complex organophosphorus compound. Organophosphorus compounds are widely studied due to their applications in various fields such as organic synthesis, catalysis, and materials science. This compound, in particular, features both diphenylphosphanyl and triphenylphosphanylidene groups, which may impart unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylphosphanyl)-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one typically involves the reaction of appropriate phosphine precursors under controlled conditions. A common synthetic route might include:
Step 1: Preparation of the phosphine precursors.
Step 2: Coupling of the phosphine precursors under inert atmosphere.
Step 3: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring safety protocols are in place to handle potentially hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Diphenylphosphanyl)-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce a variety of phosphine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development or as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(Diphenylphosphanyl)-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s phosphine groups can coordinate with metal centers, influencing catalytic activity and reaction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound in organic synthesis.
Diphenylphosphine: Another common phosphine with similar applications.
Phosphine oxides: Oxidized derivatives of phosphines with distinct properties.
Uniqueness
1-(Diphenylphosphanyl)-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is unique due to its dual phosphine groups, which may offer enhanced reactivity and versatility in chemical reactions compared to simpler phosphines.
Propriétés
Numéro CAS |
76670-88-7 |
|---|---|
Formule moléculaire |
C33H28OP2 |
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
1-diphenylphosphanyl-1-(triphenyl-λ5-phosphanylidene)propan-2-one |
InChI |
InChI=1S/C33H28OP2/c1-27(34)33(35(28-17-7-2-8-18-28)29-19-9-3-10-20-29)36(30-21-11-4-12-22-30,31-23-13-5-14-24-31)32-25-15-6-16-26-32/h2-26H,1H3 |
Clé InChI |
XJUGNXHONNHNAE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



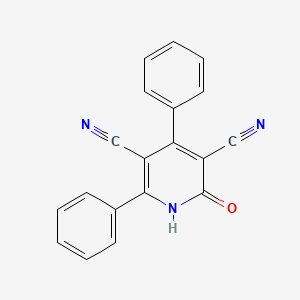
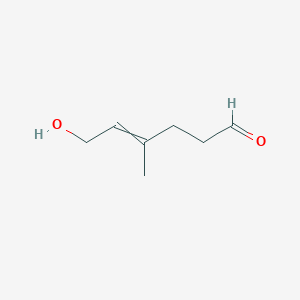
![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)

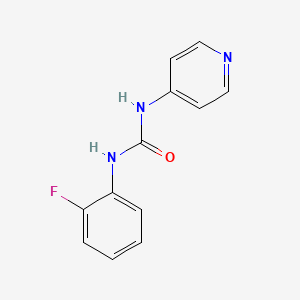
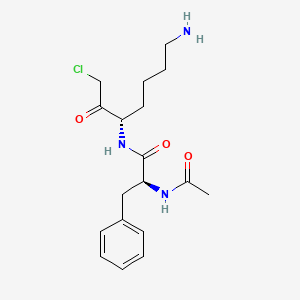

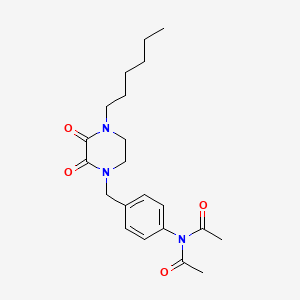

![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)

